
4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrFNO It is a derivative of pyrrolidin-2-one, featuring a bromine and fluorine substitution on the phenyl ring
Méthodes De Préparation
The synthesis of 4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and succinic anhydride.
Reaction Conditions: The reaction involves the formation of an amide bond between the aniline derivative and succinic anhydride under acidic or basic conditions.
Cyclization: The intermediate product undergoes cyclization to form the pyrrolidin-2-one ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Applications De Recherche Scientifique
4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of small molecules with proteins and other biomolecules.
Chemical Synthesis: The compound is a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
4-(3-Fluorophenyl)pyrrolidin-2-one: Lacks the bromine substitution, which may affect its reactivity and biological activity.
4-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one: The position of the fluorine atom is different, potentially leading to variations in its chemical properties.
4-(4-Chloro-3-fluorophenyl)pyrrolidin-2-one: Substitution with chlorine instead of bromine can result in different reactivity and applications.
Propriétés
Formule moléculaire |
C10H9BrFNO |
|---|---|
Poids moléculaire |
258.09 g/mol |
Nom IUPAC |
4-(4-bromo-3-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrFNO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14) |
Clé InChI |
MQXNRWXKTZITHK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1=O)C2=CC(=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


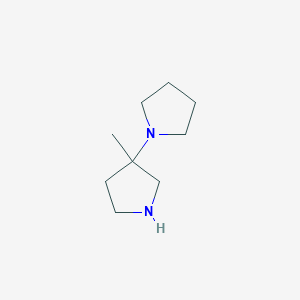
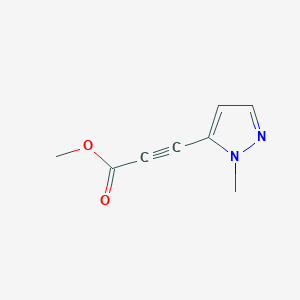
![2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176800.png)
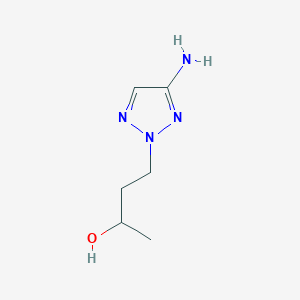
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
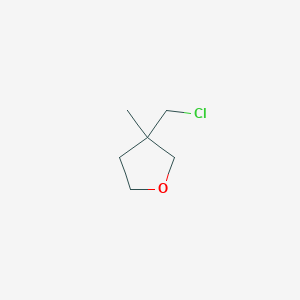
![3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)
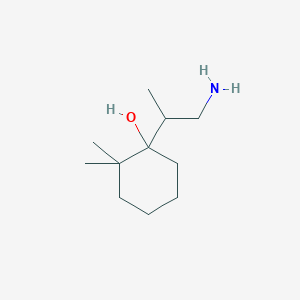
![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)
![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
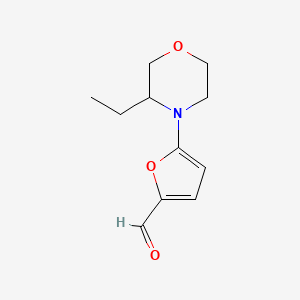
![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)
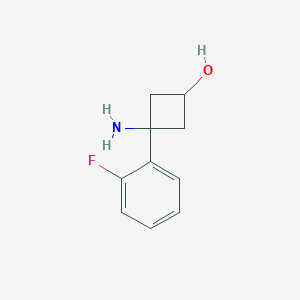
![{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13176867.png)
